3-氟吡咯烷-3-羧酸

货号 B578055

CAS 编号:

1228634-93-2

分子量: 133.122

InChI 键: IETFKCHBHKSILW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

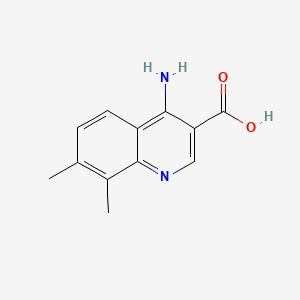

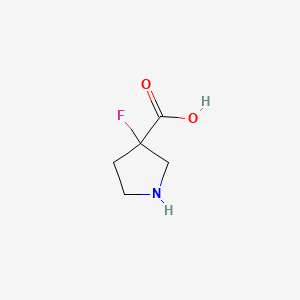

3-Fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H8FNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of 3-Fluoropyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) .Physical And Chemical Properties Analysis

3-Fluoropyrrolidine-3-carboxylic acid is a solid substance . It has a molecular weight of 133.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

-

Organic Synthesis

- Application : 3-Fluoropyrrolidine-3-carboxylic acid is a type of carboxylic acid, which are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers .

- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

-

Preparation of Fluorinated Pyrrolidine Derivatives

-

Drug Discovery

- Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

-

Nanotechnology and Polymers

- Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .

- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

-

Pharmaceutical Industry

- Application : The five-membered pyrrolidine ring, which is a part of 3-Fluoropyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results : The use of the pyrrolidine ring in drug discovery has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

-

Nanotechnology

- Application : Carboxylic acids, such as 3-Fluoropyrrolidine-3-carboxylic acid, have applications in areas like organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .

- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results : The use of carboxylic acids in these areas results in the modification of the surface of nanoparticles metallic, modification of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

安全和危害

属性

IUPAC Name |

3-fluoropyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyrrolidine-3-carboxylic acid | |

Citations

For This Compound

3

Citations

PA Procopiou, RJD Hatley, SM Lynn, RCB Copley… - Tetrahedron …, 2016 - Elsevier

… Mykhailiuk et al. recently reported the conversion of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid 5 to the two diastereomeric amides 6 and 7. The structure of 6 was …

Number of citations: 7

www.sciencedirect.com

A Maderna, M Doroski, C Subramanyam… - Journal of medicinal …, 2014 - ACS Publications

… Step 1: To a solution of tetramer 18 (300 mg, 0.45 mmol) and (3S)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (19i, see Supporting Information) (106 mg, 0.45 mmol) in …

Number of citations: 133

pubs.acs.org

VS Yarmolchuk, VL Mykhalchuk, PK Mykhailiuk - Tetrahedron, 2014 - Elsevier

(R-)- and (S-)-3-fluoro-3-aminomethylpyrrolidines were synthesized from methyl α-fluoroacrylate in eight steps. α-Phenylethylamine was used as a chiral auxiliary to separate the …

Number of citations: 13

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

1243250-19-2

Osteoblast Activating Peptide (mouse, rat)

1222950-80-2

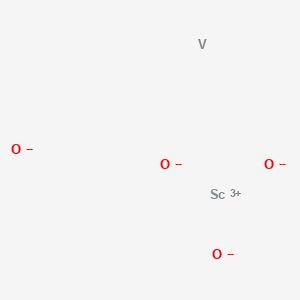

Scandium vanadium tetraoxide

13566-07-9

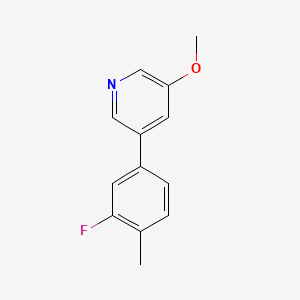

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

1373233-14-7

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)